

Application Notes and Protocols: MitoTracker Green FM for Suspension Cell Staining

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Compound of Interest		
Compound Name:	mitoTracker Green FM	
Cat. No.:	B15552189	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

MitoTracker Green FM is a fluorescent dye used for labeling mitochondria in live cells.[1][2] It passively diffuses across the plasma membrane and accumulates in the mitochondria.[1][2] The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, specifically reacting with free thiol groups of cysteine residues.[3][4] This binding mechanism is largely independent of mitochondrial membrane potential.[3][5] MitoTracker Green FM is well-suited for visualizing mitochondria in living cells; however, the stain is not well-retained after fixation with aldehydes.[1][6]

Properties of MitoTracker Green FM

Property	Value	Reference
Excitation Maximum	490 nm	[5][7]
Emission Maximum	516 nm (in methanol)	[1][2]
Alternate Emission Maximum	523 nm	[5]
Molecular Weight	671.87 g/mol	[5]
Solvent for Stock	Anhydrous DMSO	[5][6]



Experimental Protocols Reagent Preparation

1 mM MitoTracker Green FM Stock Solution:

To prepare a 1 mM stock solution, dissolve 50 μ g of **MitoTracker Green FM** in 74.4 μ L of high-quality anhydrous DMSO.[3][5][6]

Storage: Store the stock solution at -20°C to -80°C, protected from light.[3][5] It is
recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3][6] Once
reconstituted in DMSO, the solution should be used within 2 weeks.[2][8]

MitoTracker Green FM Working Solution:

Dilute the 1 mM stock solution in a serum-free cell culture medium or PBS to a final working concentration of 20-200 nM.[3][5] The optimal concentration may vary depending on the cell type and experimental conditions, so it is advisable to test a range of concentrations.[1][5]

Staining Protocol for Suspension Cells

This protocol is designed for staining suspension cells in a 6-well plate format.

- · Cell Preparation:
 - Harvest the suspension cells and centrifuge at 1000 x g for 3-5 minutes at 4°C.
 - Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.
 [5]
 - Resuspend the cell pellet to a density of 1 x 10⁶ cells/mL in a suitable buffer or medium.[3]
 [5]
- Staining:
 - Add 1 mL of the prepared MitoTracker Green FM working solution to the cell suspension.
 [3][5]



 Incubate the cells for 15-45 minutes at 37°C, protected from light.[5][9] Incubation can also be performed at room temperature.[3][5]

Washing:

- After incubation, centrifuge the cells at 400 x g for 3-4 minutes at 4°C.[5]
- Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.
 [3][5]

Analysis:

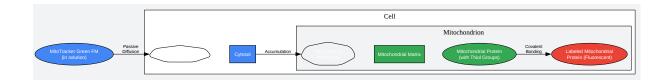
- Resuspend the final cell pellet in serum-free cell culture medium or PBS for analysis.[3][5]
- The stained cells can be observed using fluorescence microscopy or analyzed by flow cytometry.[5][10] For flow cytometry, a 488 nm laser can be used for excitation with a 530/30 nm emission filter.[6][10]

Quantitative Data Summary

Parameter	Recommended Range/Value	Reference
Stock Solution Concentration	1 mM	[3][5][6]
Working Solution Concentration	20 - 200 nM	[1][3][5]
Incubation Time	15 - 45 minutes	[5][9]
Incubation Temperature	37°C or Room Temperature	[3][5][9]
Centrifugation (Cell Harvest)	1000 x g for 3-5 min at 4°C	[5]
Centrifugation (Washing)	400 x g for 3-4 min at 4°C	[5]
Cell Density	1 x 10 ⁶ cells/mL	[3][5]

Visualizations Mechanism of Action



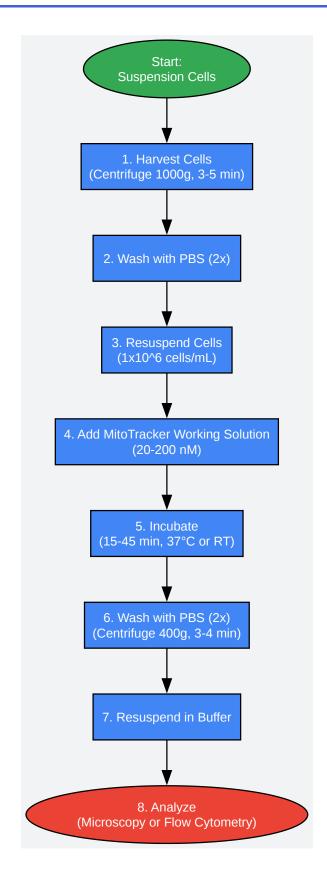


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Caption: Mechanism of MitoTracker Green FM staining.

Experimental Workflow





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Caption: Workflow for staining suspension cells.



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